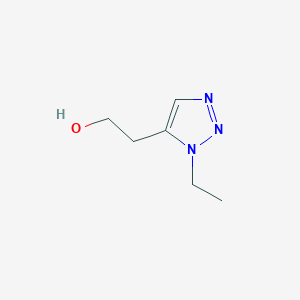
Methanetetracarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanetetracarboxylic acid is a hypothetical organic compound with the formula H₄C₅O₈ or C(COOH)₄. It is an oxocarbon compound, meaning it consists solely of carbon and oxygen atoms. The compound has four carboxyl groups attached to a central carbon atom, giving it a structure similar to neopentane .
Vorbereitungsmethoden
Methanetetracarboxylic acid itself has not been synthesized due to its instability. its salts and esters, such as sodium methanetetracarboxylate and tetraethyl methanetetracarboxylate, have been prepared. Sodium methanetetracarboxylate can be obtained by oxidizing pentaerythritol with oxygen in a sodium hydroxide solution at pH 10 and about 60°C, in the presence of palladium as a catalyst .
Analyse Chemischer Reaktionen
Methanetetracarboxylic acid, being a hypothetical compound, has not been studied extensively for its chemical reactions. its esters and salts can undergo typical carboxylate reactions such as esterification, amidation, and decarboxylation. Common reagents for these reactions include alcohols, amines, and acids. The major products formed from these reactions are esters, amides, and carbon dioxide .
Wissenschaftliche Forschungsanwendungen
The primary use of methanetetracarboxylic acid and its derivatives is in chemical research. Its esters, such as tetraethyl methanetetracarboxylate, are specialty chemicals used in organic synthesis. These compounds are valuable for studying reaction mechanisms and developing new synthetic methodologies .
Wirkmechanismus
As methanetetracarboxylic acid itself has not been synthesized, its mechanism of action is not well understood. its esters and salts can act as intermediates in various organic reactions, facilitating the formation of complex molecules. The molecular targets and pathways involved would depend on the specific reactions and conditions used .
Vergleich Mit ähnlichen Verbindungen
Methanetetracarboxylic acid is unique due to its four carboxyl groups attached to a single carbon atom. Similar compounds include other polycarboxylic acids such as citric acid (C₆H₈O₇) and trimesic acid (C₉H₆O₆). These compounds also have multiple carboxyl groups but differ in their carbon backbone structures and the number of carboxyl groups .
Eigenschaften
CAS-Nummer |
193197-67-0 |
|---|---|
Molekularformel |
C5H4O8 |
Molekulargewicht |
192.08 g/mol |
IUPAC-Name |
methanetetracarboxylic acid |
InChI |
InChI=1S/C5H4O8/c6-1(7)5(2(8)9,3(10)11)4(12)13/h(H,6,7)(H,8,9)(H,10,11)(H,12,13) |
InChI-Schlüssel |
NKVMCSDLYHGDMD-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(=O)O)(C(=O)O)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13171158.png)

![6-tert-Butyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13171164.png)
![Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13171166.png)




![2-(3-Bromopropyl)bicyclo[2.2.1]heptane](/img/structure/B13171196.png)

![Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171205.png)

![3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13171212.png)
![4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13171231.png)
